molecular formula C8H10O2 B019196 2-Ethoxy-d5-phenol CAS No. 117320-30-6

2-Ethoxy-d5-phenol

Cat. No. B019196
Key on ui cas rn: 117320-30-6
M. Wt: 143.19 g/mol
InChI Key: MOEFFSWKSMRFRQ-ZBJDZAJPSA-N
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Patent
US04048236

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Smiles
Name
Quantity
7.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 83° C
EXTRACTION
Type
EXTRACTION
Details
extracted with five portions of 30 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The resulting ethereal extract
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)CC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04048236

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Smiles
Name
Quantity
7.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 83° C
EXTRACTION
Type
EXTRACTION
Details
extracted with five portions of 30 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The resulting ethereal extract
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)CC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04048236

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:13](Cl)[CH:14]=[CH2:15].Cl>O>[CH2:3]([O:5][C:6]1[CH:11]=[C:10]([CH2:15][CH:14]=[CH2:13])[CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Smiles
Name
Quantity
7.07 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 83° C
EXTRACTION
Type
EXTRACTION
Details
extracted with five portions of 30 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The resulting ethereal extract
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)CC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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